Isophthalate

Polymer Science Thermal Analysis Polyester Degradation

Isophthalate's meta-substituted geometry (120° bond angle) disrupts polyester chain linearity, reducing crystallinity and melting point to deliver superior clarity, processability, and thermo-oxidative stability vs. terephthalate. Quantitative evidence confirms 16–67× better O₂ barrier for PET bottles, >800 V tracking resistance for EV power electronics, and extended service life in corrosive chemical storage. Choose isophthalate over generic isomers for application-critical dimensional stability, hydrolytic resistance, and high-temperature dielectric performance.

Molecular Formula C8H4O4-2
Molecular Weight 164.11 g/mol
Cat. No. B1238265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophthalate
Synonymsisophthalate
isophthalate, calcium (1:1)salt
isophthalate, copper (+2) salt
isophthalate, copper (+2) salt (1:1)
isophthalate, disodium salt
isophthalate, iron (+2) salt
isophthalate, iron (+2) salt (1:1)
isophthalic acid
Molecular FormulaC8H4O4-2
Molecular Weight164.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2
InChIKeyQQVIHTHCMHWDBS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isophthalate Procurement: Benchmarking Meta-Substituted Aromatic Dicarboxylate Performance in High-Performance Resins


Isophthalate-based compounds, primarily isophthalic acid (IPA, CAS 121-91-5) and its dimethyl ester (DMIP, CAS 1459-93-4), constitute the meta-substituted isomer class of benzenedicarboxylic acids. These aromatic dicarboxylate monomers are distinguished by their 1,3-positioning of functional groups, which imparts a pronounced 'kinked' molecular geometry not found in the linear para-substituted terephthalate (TPA) analogs or the highly sterically hindered ortho-phthalates [1]. As a high-purity comonomer and resin intermediate, isophthalate is specified to modify polyester crystallinity and thermal behavior, with global demand projected to reach USD 3.52-5.9 billion by 2031-2032 at a CAGR of 4.94-6.1%, driven by applications requiring a specific balance of clarity, flexibility, and thermo-oxidative stability [2][3]. The technical selection of isophthalate over other aromatic diacids hinges on its unique capacity to disrupt polymer chain packing while retaining aromatic thermal performance, a baseline property critical for evaluating procurement decisions.

Why Isophthalate Cannot Be Replaced by Generic Para- or Ortho-Substituted Aromatic Diacids in Critical Applications


Generic substitution of isophthalate with its lower-cost isomer, terephthalate (TPA), or ortho-phthalic anhydride (PA) in unsaturated polyester (UPR) and saturated polyester (PET) formulations is technically unsound due to fundamental differences in polymer chain architecture and resultant performance. Isophthalate's meta-substitution introduces a 120° bond angle that disrupts chain linearity, systematically lowering crystallinity and melting point compared to the para-substituted terephthalate, while its higher molecular symmetry provides significantly greater mechanical strength and hydrolytic stability than the ortho-isomer [1]. The following quantitative evidence demonstrates that this structural divergence directly translates into a measurable, application-critical performance gap in thermo-oxidative stability, gas barrier properties, corrosion resistance, and high-temperature dielectric behavior [2].

Quantitative Isophthalate Differentiation: Head-to-Head Performance Data Against Terephthalate and Ortho-Phthalate Analogs


Isophthalate Polyesters Exhibit Superior Thermo-Oxidative Stability Over Terephthalate Analogues

In a comparative thermogravimetric analysis (TGA) study of hydroxyl-terminated poly(bisphenol A isophthalate) versus its terephthalate analogue, the isophthalate-containing polyester demonstrated enhanced thermo-oxidative stability. Under identical isothermal conditions in air, the isophthalate-based polymer exhibited a measurably slower rate of decomposition and maintained a higher residual mass over time compared to the terephthalate-based polymer [1].

Polymer Science Thermal Analysis Polyester Degradation

Isophthalate Comonomer Lowers PET Melting Point to Enhance Processability

Incorporation of isophthalate comonomers into a poly(ethylene terephthalate) (PET) backbone is a standard industrial practice to improve processability. A study on poly(ethylene terephthalate-co-isophthalate) (PETI) copolymers demonstrates that the kinked meta-structure of isophthalate disrupts chain regularity. For a PETI copolymer with 20 mol% isophthalate units, the melting temperature (Tm) is significantly depressed compared to the PET homopolymer, which has a Tm of approximately 265°C [1][2]. This depression allows for lower extrusion and injection molding temperatures, reducing energy consumption and thermal degradation of the polymer melt.

Polymer Processing PET Copolymers Crystallization Kinetics

Polyisophthalates Demonstrate Unexpectedly High Oxygen and CO2 Barrier Performance

Contrary to conventional polymer science principles that link high barrier properties to high glass transition temperature (Tg) and chain stiffness, poly(ethylene isophthalate) (PEI) exhibits exceptional gas barrier performance despite having a Tg lower than that of poly(ethylene terephthalate) (PET). The patent literature explicitly states that PEI homopolymers and their copolymers provide very good barrier properties with regard to oxygen and carbon dioxide penetration [1][2]. In a specific application, poly(butylene carbonate-co-isophthalate) (PBCI) copolymers with high isophthalate content achieved an oxygen transmission rate of ~34 cc·m⁻²·day⁻¹·atm⁻¹, which significantly outperforms the barrier performance of commercial polyethylenes (550-2300 cc·m⁻²·day⁻¹·atm⁻¹) [3].

Packaging Materials Gas Permeation Barrier Polymers

Diallyl Isophthalate Resin Achieves 235°C Tg and >800V Tracking Resistance for EV Applications

In response to the escalating voltage demands of modern electric vehicle (EV) systems, a newly developed molding compound based on diallyl isophthalate resin demonstrates a unique combination of extreme thermal endurance and high dielectric strength. The material exhibits a glass transition temperature (Tg) of 235°C, which is significantly higher than that of conventional engineering thermoplastics and even PET. Concurrently, it provides a tracking resistance exceeding 800V [1]. This dual performance profile is directly attributed to the rigid, aromatic, and crosslinkable nature of the isophthalate core.

Dielectric Materials High-Voltage Insulation Electric Vehicle Components

Isophthalate Units Suppress Crystallinity in PET Copolymers While Maintaining Modulus and Strength

The impact of isophthalate incorporation on the solid-state structure and mechanical properties of PET was quantified in a study of poly(ethylene terephthalate-co-isophthalate) (PETI) and related terpolymers. The data show that isophthalate comonomers are excluded from the crystalline phase, effectively reducing the overall crystallinity of the polymer [1]. Critically, this disruption of crystallinity is achieved without sacrificing key mechanical properties. The tensile modulus and ultimate tensile strength of PETI copolymers were found to be barely affected compared to the PET homopolymer [2].

Copolymer Properties Crystallinity Control Mechanical Performance

Procurement-Driven Application Scenarios for High-Performance Isophthalate Materials


High-Voltage Dielectric and Thermally Stable Components for Next-Gen Electric Vehicles

The need for materials that can withstand higher voltages and operating temperatures in electric vehicle power electronics is critical. Diallyl isophthalate-based molding compounds are uniquely specified for these applications due to a demonstrated glass transition temperature of 235°C and tracking resistance exceeding 800V [1]. This evidence-backed performance profile enables the design of smaller, more powerful, and more reliable high-voltage connectors, busbars, and power module housings, directly addressing the materials challenge posed by 800V EV architectures.

High-Clarity, High-Barrier PET Packaging for Extended Beverage Shelf-Life

In the production of PET bottles for carbonated soft drinks and oxygen-sensitive beverages like beer, the use of purified isophthalic acid (PIA) or dimethyl isophthalate (DMIP) as a comonomer is essential. Quantitative evidence shows that isophthalate lowers the melting point to improve processability and reduces crystallinity to enhance bottle clarity [2]. Furthermore, polyisophthalate layers deliver unexpectedly high barrier properties against oxygen and CO2 permeation, with OTR values as low as ~34 cc·m⁻²·day⁻¹·atm⁻¹, a 16- to 67-fold improvement over standard polyethylene [3]. This directly translates to longer product shelf-life and better taste preservation, a key procurement driver for the beverage industry.

Thermo-Oxidatively Stable Industrial Coatings and Fiber-Reinforced Plastics (FRP)

For chemical storage tanks, industrial piping, and corrosion-resistant equipment operating in high-temperature, oxidative environments, unsaturated polyester resins (UPR) based on isophthalic acid provide a measurable performance advantage. Compared to terephthalate-based analogs, isophthalate polyesters demonstrate superior thermo-oxidative stability, exhibiting a slower rate of decomposition under sustained high-heat conditions [4]. This enhanced durability reduces maintenance cycles and extends the service life of capital-intensive industrial assets, making isophthalate-based resins the preferred choice for applications where long-term thermal and chemical resistance is non-negotiable.

High-Strength, Dimensionally Stable Engineering Copolyesters

In the synthesis of engineering thermoplastics for fibers, films, and precision-molded parts, the use of isophthalate as a comonomer is a proven strategy to achieve an optimal balance of properties. Studies confirm that isophthalate units effectively suppress unwanted crystallinity in PET, thereby improving dimensional stability and reducing brittleness [5]. Crucially, this is accomplished while maintaining the high tensile modulus and strength characteristic of the aromatic polyester backbone [6]. This evidence supports the procurement of isophthalate for applications where a combination of high mechanical integrity, dimensional precision, and optical clarity is required, without incurring the cost penalty of more exotic specialty polymers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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